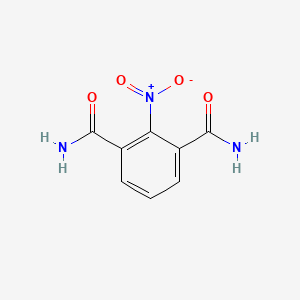

2-Nitroisophthalamide

Vue d'ensemble

Description

2-Nitroisophthalamide is a nitroaromatic compound that is a functionalized isophthalamide. It is of interest in the field of crystal engineering and supramolecular chemistry due to its ability to form complex structures around anions in the solid state. One of the notable features of this compound is its capacity to form a double helix structure when complexed with fluoride anions, as reported in the study of anion complexes of nitroaromatic functionalized isophthalamides .

Synthesis Analysis

The synthesis of related nitroaromatic compounds often involves multi-step reactions. For instance, 5-amino-N-(2-hydroxyethyl)-2,4,6-triiodoisophthalamic acid, an intermediate for iodinated X-ray contrast agents, was synthesized from monomethyl 5-nitroisophthalate through a three-step procedure: amidation, reduction, and iodization, achieving a total yield of 79% . Although this is not the direct synthesis of this compound, it provides insight into the complexity and potential reaction pathways for synthesizing nitroaromatic isophthalamides.

Molecular Structure Analysis

The molecular structure of nitroaromatic compounds can be quite intricate. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, a compound with some structural similarities to this compound, was determined using single-crystal X-ray diffraction. It was found to crystallize in the orthorhombic space group, with specific unit cell dimensions and dihedral angles between aromatic rings and nitro groups. The structure was stabilized by intramolecular C-H...O hydrogen bonds and intermolecular N-H...O hydrogen bonds, resulting in a 3-dimensional network . This level of detail in molecular structure analysis is crucial for understanding the properties and reactivity of this compound.

Chemical Reactions Analysis

The chemical reactivity of nitroaromatic isophthalamides can be influenced by various functional groups and the presence of nitro groups. For example, the synthesis of 3-Nitro-2-amino-benzoic acid involved a four-step reaction including nitration, dehydration, amidation, and Hofmann rearrangement . These reactions are indicative of the types of chemical transformations that nitroaromatic compounds can undergo, which may also be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, they do provide information on related compounds. For instance, the nickel(II) metal–organic framework based on 3-nitrophthalic acid exhibited a 2-D layer structure and was characterized by elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction analysis . These techniques are also applicable to the analysis of this compound, and the properties such as solubility, melting point, and reactivity can be inferred from similar nitroaromatic compounds.

Applications De Recherche Scientifique

Anion-Directed Assembly

The crystal structures of anion complexes of nitroaromatic functionalized isophthalamides, including compounds like 2-Nitroisophthalamide, show unique assembly around anions in the solid state. Notably, a fluoride complex of such a receptor exhibited the formation of a double helix structure. This highlights the potential of this compound in developing novel molecular structures and assemblies (Coles et al., 2003).

Catalysis in Organic Reactions

Zinc amidoisophthalate complexes, derived from amidoisophthalic acids like those related to this compound, have been used as heterogeneous catalysts in the diastereoselective Henry reaction. This illustrates the compound's potential utility in catalyzing important chemical reactions (Karmakar et al., 2015).

Piezoelectric Immunosensors

Hyperbranched polyamides derived from aromatic-aliphatic AB2 monomers, similar to this compound, have applications in piezoelectric immunosensors. These materials have been used as supports for antibody immobilization, significantly increasing sensor sensitivity (Liu et al., 2007).

DNA/Protein Interaction and Cytotoxicity

Studies on Ni(II) complexes with Schiff base ligands related to this compound revealed their ability to interact with biological macromolecules and cancer cells. These interactions could be instrumental in developing new treatments or diagnostic tools (Yu et al., 2017).

Thermal Decomposition Studies

Research on the thermal decomposition of compounds like 2-Nitrotoluene, which shares structural similarities with this compound, helps in understanding the mechanisms leading to explosion risks in industrial settings. This knowledge is crucial for developing safer industrial processes and materials handling (Zhu et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

2-nitrobenzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c9-7(12)4-2-1-3-5(8(10)13)6(4)11(14)15/h1-3H,(H2,9,12)(H2,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVRCXLEYPXYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)N)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556596 | |

| Record name | 2-Nitrobenzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32114-73-1 | |

| Record name | 2-Nitrobenzene-1,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

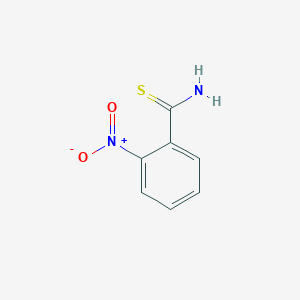

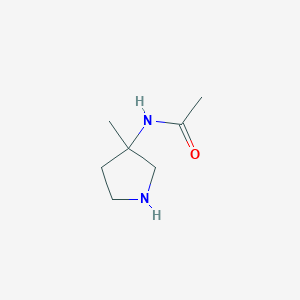

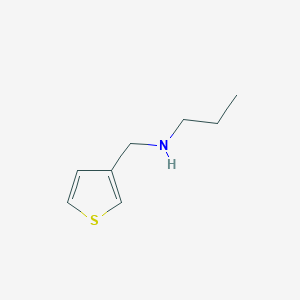

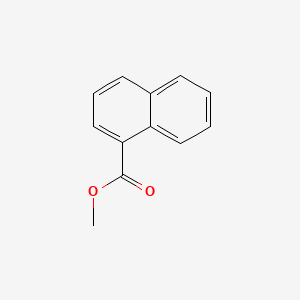

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B3023357.png)

![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)

![N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine](/img/structure/B3023374.png)